molecular formula C26H28N2O2 B267146 3-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl ethyl ether

3-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl ethyl ether

Cat. No.: B267146
M. Wt: 400.5 g/mol
InChI Key: UXMZSZNJONIMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and an ethoxyphenyl methanone moiety. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring. The diphenylmethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethoxyphenyl methanone moiety. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(Diphenylmethyl)piperazin-1-ylmethanone is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving 4-(Diphenylmethyl)piperazin-1-ylmethanone often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(Diphenylmethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In the field of medicine, 4-(Diphenylmethyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. Researchers are investigating its efficacy as a drug candidate for treating various diseases, including neurological disorders and cancer.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylmethyl)piperazin-1-ylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(Diphenylmethyl)piperazin-1-ylmethanone stands out due to its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3-ethoxyphenyl)methanone

InChI

InChI=1S/C26H28N2O2/c1-2-30-24-15-9-14-23(20-24)26(29)28-18-16-27(17-19-28)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,2,16-19H2,1H3

InChI Key

UXMZSZNJONIMDZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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